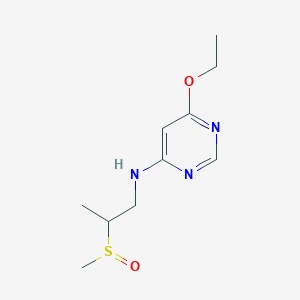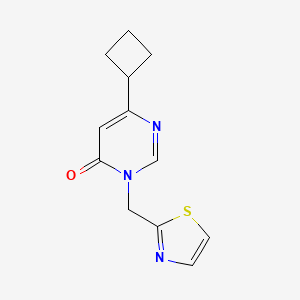![molecular formula C20H22N6 B7632069 1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as M-8, and it has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of M-8 is not fully understood, but it is believed to involve the modulation of certain receptors in the brain and the inhibition of certain enzymes involved in cancer cell growth. M-8 has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. M-8 also inhibits the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
M-8 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the induction of apoptosis (programmed cell death) in cancer cells. M-8 has also been shown to have analgesic (pain-relieving) effects and to improve memory and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using M-8 in lab experiments is its high potency and selectivity, which allows for precise modulation of the target receptors and enzymes. However, M-8 is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the synthesis of M-8 is a complex process that requires expertise in organic chemistry, which may limit its availability and accessibility for some researchers.
Direcciones Futuras
There are several future directions for the research on M-8. One direction is the development of new derivatives of M-8 with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. Another direction is the exploration of the therapeutic potential of M-8 in other disease areas, such as pain management, depression, and anxiety disorders. Additionally, the elucidation of the exact mechanism of action of M-8 could lead to the discovery of new drug targets and the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of M-8 involves the reaction of 4-(2-methyl-1H-indol-3-yl)piperidine with 1-methyl-4-chloropyrazolo[3,4-d]pyrimidine in the presence of a base. The resulting product is then purified using column chromatography. The synthesis of M-8 is a multistep process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
M-8 has been studied for its potential use in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, M-8 has been shown to modulate the activity of certain receptors in the brain, which could lead to the development of new therapies for neurological disorders. In cancer research, M-8 has been shown to inhibit the growth of cancer cells, making it a potential candidate for anticancer drug development. In drug discovery, M-8 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-13-18(15-5-3-4-6-17(15)24-13)14-7-9-26(10-8-14)20-16-11-23-25(2)19(16)21-12-22-20/h3-6,11-12,14,24H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOATFQWNAVBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCN(CC3)C4=NC=NC5=C4C=NN5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)

![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)

![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)

![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)